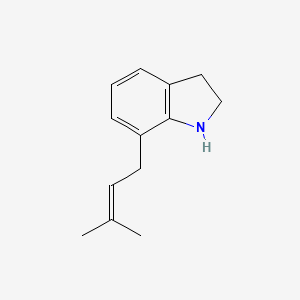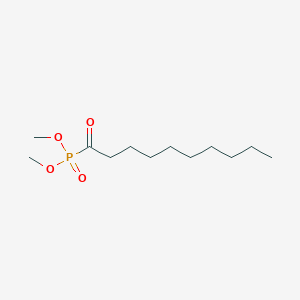
Phosphonic acid, (1-oxodecyl)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1-oxodecyl)-, dimethyl ester is a chemical compound with the CAS number 118433-65-1 It is a derivative of phosphonic acid, characterized by the presence of a decyl group and two methyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-oxodecyl)-, dimethyl ester typically involves the esterification of phosphonic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1-oxodecyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphonic acid, (1-oxodecyl)-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of phosphonic acid, (1-oxodecyl)-, dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release phosphonic acid, which can then interact with enzymes and other proteins. The decyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (1-oxodecyl)-, diethyl ester
- Phosphonic acid, (1-oxodecyl)-, dipropyl ester
- Phosphonic acid, (1-oxodecyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (1-oxodecyl)-, dimethyl ester is unique due to its specific ester groups and decyl chain, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
118433-65-1 |
|---|---|
Formule moléculaire |
C12H25O4P |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryldecan-1-one |
InChI |
InChI=1S/C12H25O4P/c1-4-5-6-7-8-9-10-11-12(13)17(14,15-2)16-3/h4-11H2,1-3H3 |
Clé InChI |
UDOAFUCLKOVLHL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






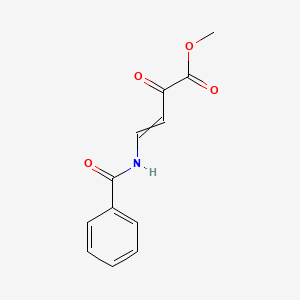



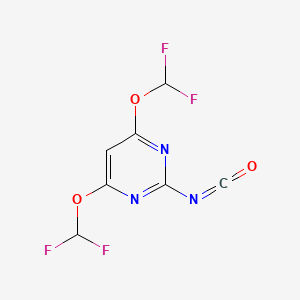
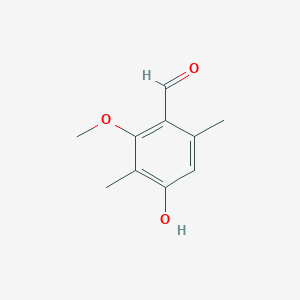

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
